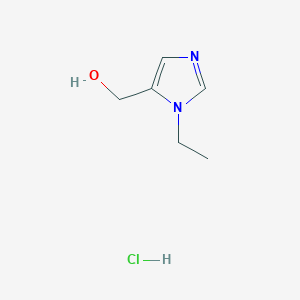
3-Chloro-1-methylpyridin-4(1H)-one
Descripción general
Descripción
3-Chloro-1-methylpyridin-4(1H)-one, also known as 3-chloromethylpyridine, is an organic compound with the molecular formula C6H6ClNO. This compound is a pale yellow solid with a pungent odor. It is a versatile intermediate used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, dyes, and fragrances. It is also used as a catalyst in organic synthesis.
Mecanismo De Acción
The mechanism of action of 3-chloro-1-methylpyridin-4(1H)-one is not well understood. However, it is believed to involve the formation of a cationic intermediate, which is then attacked by a nucleophile, such as water or an alcohol. The resulting product is then deprotonated to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-chloro-1-methylpyridin-4(1H)-one are not well understood. However, it has been shown to have antifungal activity and to inhibit the growth of certain bacteria. It has also been shown to have an inhibitory effect on the growth of certain cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Chloro-1-methylpyridin-4(1H)-one is a useful reagent for laboratory experiments due to its low cost and availability. It is also relatively stable and has low toxicity. However, it is also a highly reactive compound and can be difficult to handle in the laboratory.
Direcciones Futuras
There are a number of potential future directions for 3-chloro-1-methylpyridin-4(1H)-one. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the pharmaceutical and agrochemical industries. Additionally, further research into its use as a catalyst in organic synthesis and its potential use as a building block for new polymers is also warranted. Finally, further research into its potential toxicity and safe handling in the laboratory is also needed.
Aplicaciones Científicas De Investigación
3-Chloro-1-methylpyridin-4(1H)-one is used as a reagent in a variety of scientific research applications. It is used in the synthesis of drugs, such as antifungal agents, and in the development of new catalysts for organic synthesis. It has also been used in the synthesis of new polymers, as well as in the production of dyes, fragrances, and agrochemicals.
Propiedades
IUPAC Name |
3-chloro-1-methylpyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c1-8-3-2-6(9)5(7)4-8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXZJRISNDLSSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=O)C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride](/img/structure/B1431533.png)




![C-Pyrazolo[1,5-a]pyridin-7-yl-methylamine dihydrochloride](/img/structure/B1431541.png)
![C-Pyrazolo[1,5-a]pyridin-3-yl-methylamine dihydrochloride](/img/structure/B1431542.png)


![1,3-Dimethyl 2-[2-amino-4-(trifluoromethyl)phenyl]propanedioate](/img/structure/B1431547.png)
![6-Oxa-9-azaspiro[4.5]decane hydrochloride](/img/structure/B1431548.png)
![5,6,7,8-Tetrahydro-imidazo[1,5-a]pyrazine-1-carboxylic acid ethyl ester hydrochloride](/img/structure/B1431549.png)
![Methyl 3-[(3-methoxy-3-oxopropyl)amino]propanoate hydrochloride](/img/structure/B1431550.png)